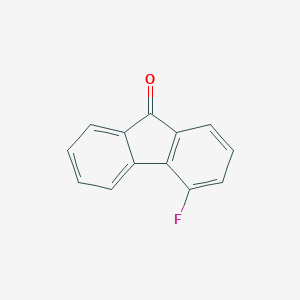

4-Fluorofluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1514-18-7 |

|---|---|

Molecular Formula |

C13H7FO |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

4-fluorofluoren-9-one |

InChI |

InChI=1S/C13H7FO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H |

InChI Key |

CBJABQXTFIBKGZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3F |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3F |

Other CAS No. |

1514-18-7 |

Synonyms |

4-Fluoro-9H-fluoren-9-one |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluorofluoren 9 One and Its Derivatives

Strategic Approaches to Fluorenone Core Construction

The construction of the tricyclic fluorenone system can be achieved through various strategic approaches, including intramolecular cyclization reactions and the assembly from precursor molecules. These methods offer different advantages concerning efficiency, substrate scope, and functional group tolerance.

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of complex aromatic systems, including the fluorenone core. These methods often proceed under mild conditions and exhibit high efficiency.

A concise and effective route to fluorenone derivatives involves the palladium-catalyzed dehydrogenative cyclization of benzophenones. nih.gov This method relies on a dual C-H bond functionalization, where an intramolecular carbon-carbon bond is formed without the need for pre-functionalized starting materials. The reaction typically employs a palladium catalyst and an oxidant to facilitate the removal of two hydrogen atoms, leading to the planar fluorenone structure. This approach is noted for its excellent compatibility with various functional groups. nih.gov While direct synthesis of 4-Fluorofluoren-9-one via this specific published method is not detailed, the general applicability suggests its potential by starting with an appropriately fluorinated benzophenone precursor.

A highly efficient synthesis of the fluoren-9-one scaffold is achievable through the palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes. nih.gov This method involves the in situ generation of a reactive aryne intermediate, which then undergoes a palladium-catalyzed coupling and cyclization cascade with the haloarenecarboxaldehyde.

This methodology provides a direct route to substituted fluoren-9-ones from readily available starting materials and notably avoids the use of harsh oxidizing agents or strong mineral acids. nih.gov The reaction is tolerant of various substituents, including halogens. For instance, the synthesis of 1-fluorofluoren-9-one was successfully achieved by reacting 6-fluoro-2-iodobenzaldehyde with an aryne precursor, demonstrating the viability of this method for producing fluorinated fluorenones. nih.gov The electron-withdrawing nature of the fluorine atom was suggested to contribute to a slight increase in reaction yield compared to the unsubstituted parent compound. nih.gov

| Entry | Haloarenecarboxaldehyde | Benzyne Precursor | Catalyst/Ligand | Product | Yield |

| 1 | 2-Iodobenzaldehyde | 2-(trimethylsilyl)phenyl triflate | Pd(dba)₂ / P(o-tolyl)₃ | Fluoren-9-one | 75% |

| 2 | 6-Fluoro-2-iodobenzaldehyde | 2-(trimethylsilyl)phenyl triflate | Pd(dba)₂ / P(o-tolyl)₃ | 1-Fluorofluoren-9-one | 82% |

| Data sourced from a study on the palladium-catalyzed annulation of arynes. nih.gov |

Divergent Synthesis from Precursor Molecules

Divergent synthesis offers a strategic advantage by allowing the creation of a library of structurally related compounds from a common intermediate. For fluorenone derivatives, a common precursor like a 2,2'-disubstituted biphenyl can be employed. For example, an efficient synthesis of 9H-fluorene derivatives has been developed through a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls. organic-chemistry.org The resulting fluorene (B118485) core can then be subjected to oxidation to yield the corresponding fluorenone. By varying the substituents on either the diboronate or the dibromobiphenyl precursor, a wide range of fluorene derivatives can be accessed, which can subsequently be converted to the desired fluorenones. Similarly, Heck coupling methodologies have been used to synthesize new fluorene derivatives that can serve as precursors for fluorenones. ucf.edu

Biomimetic Synthesis of Fluorene Derivatives

Biomimetic synthesis attempts to mimic nature's pathways to construct complex molecules. A biomimetic approach to polyarylated fluorene derivatives has been reported, which proceeds via an intramolecular electrophilic aromatic substitution. researchgate.net This cyclization pathway is analogous to the biosynthesis of natural products like selaginpulvilins. researchgate.net The reaction forms the core fluorene skeleton, and the resulting products can be obtained in good yields ranging from 60–95%. researchgate.net While this method directly produces fluorene derivatives, the resulting scaffold can be readily oxidized in a subsequent step to afford the corresponding fluorenone, including a potential pathway to this compound if the appropriate fluorinated precursors are used.

Regioselective Fluorination Techniques for Fluorenone Derivatives

Achieving regioselectivity in the fluorination of aromatic compounds is a significant synthetic challenge. Direct fluorination of the fluorenone core is often difficult to control and can lead to a mixture of isomers. Therefore, a more common and effective strategy is to introduce the fluorine atom at the desired position on a precursor molecule before the construction of the tricyclic fluorenone system.

This "late-stage cyclization" approach ensures precise control over the fluorine atom's location. The palladium-catalyzed annulation of arynes, as described previously, exemplifies this strategy. The synthesis of 1-fluorofluoren-9-one was achieved not by fluorinating fluorenone itself, but by using a pre-fluorinated starting material, 6-fluoro-2-iodobenzaldehyde. nih.gov This ensures that the fluorine atom is exclusively located at the C1 position in the final product. A similar strategy would be employed for this compound, where a correspondingly substituted fluorinated benzaldehyde or benzophenone would serve as the key starting material for a cyclization reaction. This synthetic design circumvents the challenges of direct regioselective fluorination of the final fluorenone core.

Direct Introduction of Fluorine into Activated C-H Bonds

The direct C-H fluorination of aromatic compounds represents a highly atom-economical and efficient approach for the synthesis of fluoroarenes. This strategy circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. While direct C-H fluorination of the fluorenone core to selectively produce this compound is a challenging task due to the presence of multiple C-H bonds, recent advancements in catalysis have shown promise for such transformations.

The reactivity of C-H bonds ortho to a carbonyl group can be influenced by the directing effect of the carbonyl oxygen. Methodologies employing transition-metal catalysts, such as palladium, rhodium, or copper, in conjunction with a suitable fluorine source, are being explored. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used in these transformations. researchgate.netwikipedia.org The reaction mechanism often involves the formation of a metal-carbon bond at the target C-H position, followed by a reductive elimination step that forges the C-F bond. The challenge lies in achieving high regioselectivity for the C4 position of the fluorenone scaffold.

Table 1: Key Reagents in Direct C-H Fluorination

| Reagent Type | Examples | Role |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Source of electrophilic fluorine |

| Catalyst | Palladium(II) acetate, Rhodium(III) complexes | Activation of the C-H bond |

| Directing Group | Carbonyl group of fluorenone | Can influence regioselectivity |

Research is ongoing to develop catalyst systems with ligands that can precisely control the regioselectivity of the fluorination reaction on complex aromatic systems like fluorenone.

Organocatalytic and Transition-Metal Catalyzed Fluorination Strategies

Both organocatalysis and transition-metal catalysis offer powerful platforms for the introduction of fluorine into organic molecules, with distinct advantages in terms of substrate scope and reaction conditions.

Organocatalytic Fluorination:

Organocatalysis has emerged as a valuable tool for asymmetric synthesis, and its application in fluorination reactions has been extensively investigated. chimia.ch For the synthesis of fluorinated fluorenone derivatives, chiral organocatalysts can be employed to achieve enantioselective fluorination, particularly on substrates with a prochiral center. For instance, an organocatalytic approach could be envisioned for the enantioselective α-fluorination of a fluorenone derivative bearing a carbonyl group in a side chain. Cinchona alkaloids and proline-based catalysts are among the most successful organocatalysts for asymmetric fluorination reactions. nih.gov

Transition-Metal Catalyzed Fluorination:

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of fluorinated aromatics is well-established. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, for example, can be utilized to introduce a fluorine atom onto a pre-functionalized fluorenone ring. A common strategy involves the use of an aryl halide or triflate precursor, which can undergo a coupling reaction with a fluoride (B91410) source, such as a metal fluoride or a fluoride-containing reagent. nih.gov

Furthermore, transition-metal-catalyzed C-H activation provides a more direct route. The inherent reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes can be harnessed for further functionalization, highlighting the interplay between C-F and C-H bonds in transition-metal catalysis. whiterose.ac.uk

Table 2: Comparison of Fluorination Strategies

| Strategy | Catalyst Type | Key Features | Potential Application for this compound |

| Organocatalytic | Chiral amines, cinchona alkaloids | Enantioselective fluorination, metal-free conditions | Asymmetric fluorination of fluorenone derivatives |

| Transition-Metal | Palladium, Copper, Rhodium | High efficiency, broad substrate scope, C-H activation | Cross-coupling or direct C-H fluorination of the fluorenone core |

Multi-Component Reactions in Fluorenone Synthesis

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates essentially all of the atoms of the starting materials. nih.gov The application of MCRs to the synthesis of fluorenone and its derivatives offers a rapid and efficient route to molecular diversity. researchgate.netrug.nl

While a specific MCR for the direct synthesis of this compound is not yet prominently reported, the principles of MCRs can be applied to construct the fluorinated fluorenone scaffold. For instance, a reaction could be designed involving a fluorinated building block that participates in a cascade of reactions to form the tricyclic fluorenone core. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for generating complex molecular architectures and could be adapted for this purpose. researchgate.net

A hypothetical MCR approach could involve the reaction of a fluorinated aniline, an aldehyde, and an isocyanide to generate an intermediate that, upon subsequent cyclization and oxidation, yields the this compound skeleton. The efficiency and diversity-oriented nature of MCRs make them an attractive area for future research in the synthesis of novel fluorenone analogues.

Novel Synthetic Pathways to 1-Azafluorenone Analogues

The replacement of a carbon atom with a nitrogen atom in the fluorenone framework leads to the formation of azafluorenones, a class of heterocyclic compounds with significant biological activities. nih.govnih.gov The synthesis of 1-azafluorenone analogues, where the nitrogen atom is at the 1-position, has been the subject of considerable interest.

A recently developed "one-pot" method for the construction of the 1-azafluorene core involves a Diels-Alder/retro-Diels-Alder cycloaddition cascade. nih.gov This strategy allows for the rapid assembly of the azafluorene skeleton from readily available starting materials. Subsequent oxidation of the azafluorene intermediate provides the corresponding 1-azafluorenone. This methodology has been successfully applied to the synthesis of various substituted 1-azafluorenones and could potentially be adapted for the preparation of fluorinated analogues by utilizing fluorinated precursors.

Another approach involves the condensation of an amidrazone with ninhydrin, which intercepts an intermediate 1,2,4-triazine derivative. This intermediate then engages in a [4+2]/bis-retro[4+2] sequence to deliver the azafluorenone core. acs.org This efficient, one-pot construction of the azafluorenone core is complementary to existing synthetic strategies and offers a viable route for the synthesis of novel analogues.

Table 3: Synthetic Approaches to 1-Azafluorenones

| Synthetic Pathway | Key Reactions | Starting Materials |

| Diels-Alder/retro-Diels-Alder Cascade | Cycloaddition, Cycloreversion | 2-Alkynylbenzaldehyde derivatives |

| Amidrazone Condensation | Condensation, [4+2]/bis-retro[4+2] sequence | Amidrazones, Ninhydrin |

These novel synthetic pathways provide efficient and versatile methods for accessing the 1-azafluorenone scaffold, which can serve as a template for the development of new therapeutic agents.

Mechanistic Investigations of Chemical Transformations Involving 4 Fluorofluoren 9 One

Reaction Mechanisms of Fluorenone Derivatives in Organic Synthesis

The synthesis of the fluorenone core, a crucial component in materials and medicinal chemistry, is achieved through various mechanistic pathways. researchgate.net One prominent method is the palladium-catalyzed dehydrogenative cyclization, which involves a dual C-H functionalization of benzophenones to create the central five-membered ring. acs.org This oxidative cyclization provides an efficient route to fluorenone derivatives with excellent functional group compatibility. acs.org

Another significant approach is the intramolecular cyclization of biarylcarboxylic acids. This transformation can be catalyzed by photoredox systems, where an acyl radical is generated and subsequently undergoes intramolecular cyclization. organic-chemistry.org This deoxygenative radical cyclization proceeds under mild conditions. organic-chemistry.org Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids also provides an effective pathway to the fluorenone skeleton. organic-chemistry.org Furthermore, palladium-catalyzed cyclocarbonylation of o-halobiaryls has been developed for synthesizing a wide range of substituted fluoren-9-ones in very high yields. organic-chemistry.org These diverse synthetic strategies underscore the versatility of fluorenone chemistry, allowing for tailored syntheses of derivatives like 4-fluorofluoren-9-one through mechanisms involving transition-metal catalysis, radical intermediates, or intramolecular acylations.

Role of the Carbonyl Group in this compound Reactivity

The carbonyl group is central to the reactivity of this compound, acting as a primary site for chemical transformations. Its polarized carbon-oxygen double bond renders the carbon atom electrophilic, making it a target for nucleophiles. wikipedia.org The presence of the fluorine atom on the aromatic ring can further influence this reactivity through its electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon.

Nucleophilic addition is a fundamental reaction of the carbonyl group in this compound. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. wikipedia.orgmasterorganicchemistry.com This reaction is also referred to as a 1,2-nucleophilic addition. wikipedia.org The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

The reactivity of the carbonyl group in fluorinated ketones is a subject of detailed study. Orbital overlap between the halogen and the adjacent carbonyl group can activate the carbonyl, making it more susceptible to nucleophilic addition compared to non-halogenated analogues. beilstein-journals.org However, conformational effects specific to fluorine may also play a role; conformations that favor the best orbital overlap for reactivity might be disfavored in fluoro ketones, potentially modulating their reactivity compared to other α-halogenated ketones. beilstein-journals.org A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, enolates, and amines, can participate in these addition reactions. wikipedia.org Depending on the nucleophile's basicity, the addition can be either reversible or irreversible. masterorganicchemistry.com

The carbonyl group of this compound is a key participant in oxidation-reduction (redox) reactions. libretexts.org Redox reactions are defined by the transfer of electrons, resulting in a change in the oxidation states of the atoms involved. lumenlearning.com

Reduction: The most common redox transformation for fluorenones is the reduction of the carbonyl group. In this process, the carbonyl carbon gains electrons, and its oxidation state is lowered. youtube.com This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the corresponding alcohol, 4-fluorofluoren-9-ol. youtube.com This conversion of a ketone to a secondary alcohol is a fundamental reduction in organic chemistry.

Oxidation: While the carbonyl group of a ketone is already in a relatively high oxidation state, the fluorene (B118485) moiety itself can undergo oxidation. However, reactions directly involving the oxidation of the ketone functional group are less common than its reduction. The term oxidation refers to the loss of electrons. libretexts.orgpreparatorychemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorene Moiety

The aromatic rings of the fluorene core in this compound are susceptible to both electrophilic and nucleophilic substitution, with the existing substituents—the fluorine atom and the carbonyl group—dictating the reaction's regioselectivity and rate.

Electrophilic Aromatic Substitution (SEAr): This reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism proceeds through a two-step process: attack of the aromatic π-system on the electrophile to form a positively charged carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The substituents on the ring heavily influence the outcome:

Carbonyl Group: The carbonyl group is a strong electron-withdrawing group and acts as a meta-director. It deactivates the ring towards electrophilic attack by pulling electron density away, destabilizing the positive charge of the arenium ion intermediate. wikipedia.org

The interplay between the ortho-, para-directing fluorine and the meta-directing carbonyl group will determine the position of substitution on the this compound scaffold.

Nucleophilic Aromatic Substitution (SNAr): In contrast to SEAr, SNAr involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.govyoutube.com

In this compound, the fluorine atom can act as the leaving group. The reaction is highly favored at this position because:

The high electronegativity of fluorine makes the carbon atom it is attached to (C4) highly electrophilic and susceptible to nucleophilic attack. youtube.comnih.gov

The powerful electron-withdrawing effect of the carbonyl group, particularly at the ortho and para positions relative to it, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govyoutube.com

The SNAr mechanism is typically a two-step addition-elimination process: the nucleophile adds to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, which then expels the fluoride (B91410) ion to yield the substituted product. nih.govharvard.edu

Radical Reaction Pathways in Fluorinated Fluorenones

Radical reactions offer alternative mechanistic pathways for the transformation of fluorinated fluorenones. These reactions involve intermediates with unpaired electrons, known as free radicals. The formation of the fluorenone core itself can proceed via a radical mechanism, such as the photocatalytic intramolecular acyl radical coupling of biarylcarboxylic acids. organic-chemistry.org

Furthermore, certain fluorene derivatives have been observed to decompose into stable radicals. researchgate.net Studies on polyarylated fluorenes, which are structurally related to fluorenones, have shown spontaneous formation of stable carbon-centered radicals. researchgate.net The nature and origin of these radicals have been investigated using experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and supported by theoretical Density Functional Theory (DFT) calculations. researchgate.net It is hypothesized that phenoxy radicals may form initially and subsequently rearrange to more thermodynamically stable carbon-centered radicals. researchgate.net The incorporation of fluorine atoms can significantly influence the stability and reactivity of radical intermediates. For instance, the trifluoromethyl radical is tetrahedral, whereas the non-fluorinated methyl radical is planar, indicating a structural effect of fluorination. researchgate.net

Cyclization and Rearrangement Mechanisms in Fluorenone Formation

The construction of the tricyclic fluorenone system is a key synthetic challenge addressed by various cyclization and rearrangement reactions. The mechanisms of these transformations are central to understanding the formation of this compound and its derivatives.

One of the most direct methods is the intramolecular Friedel-Crafts acylation. This involves the cyclization of a biphenyl-2-carboxylic acid derivative. In this electrophilic aromatic substitution reaction, the carboxylic acid is converted to a more reactive acylating agent (like an acyl chloride or with a strong acid catalyst), which then undergoes an intramolecular attack on the adjacent phenyl ring to form the ketone.

Modern methods often rely on transition-metal catalysis. A prominent example is the palladium-catalyzed dehydrogenative cyclization of substituted benzophenones. acs.org This process involves the palladium-catalyzed activation and coupling of two C-H bonds to form the new C-C bond of the five-membered ring, as detailed in the table below. acs.org

| Starting Material | Catalyst/Reagent | Product | Mechanism Highlights |

|---|---|---|---|

| Substituted Benzophenones | Palladium (Pd) Catalyst | Fluorenone Derivatives | Dual C-H bond activation and oxidative dehydrogenative cyclization. acs.org |

| Biarylcarboxylic Acids | Photoredox Catalyst / Triphenylphosphine | Fluorenone Derivatives | Formation of an acyl radical followed by intramolecular radical cyclization. organic-chemistry.org |

| o-Halobiaryls | Palladium (Pd) Catalyst / CO | Fluorenone Derivatives | Intramolecular cyclocarbonylation. organic-chemistry.org |

These reactions highlight different mechanistic approaches—electrophilic substitution, radical pathways, and organometallic C-H activation—that all converge on the synthesis of the fluorenone scaffold. The choice of mechanism and starting material allows for the strategic placement of substituents, such as the fluorine atom in this compound.

Unable to Retrieve Specific Spectroscopic Data for this compound

Following a comprehensive search for the specific spectroscopic data required to construct the article on the "Advanced Spectroscopic Characterization of this compound," it has been determined that the necessary experimental data is not publicly available within the searched resources.

Detailed experimental values for 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy for the compound this compound (CAS 1514-18-7) could not be located. This includes specific chemical shifts (δ), coupling constants (J), and vibrational frequencies (cm⁻¹) which are essential for producing a scientifically accurate and thorough analysis as per the requested outline.

The user's instructions emphasize a strict adherence to a detailed outline focused on the advanced spectroscopic characterization of this specific compound, including the mandatory inclusion of data tables. Without access to the primary spectral data, generating the requested scientifically accurate content and the corresponding data tables for the following sections is not possible:

Advanced Spectroscopic Characterization of 4 Fluorofluoren 9 One

Vibrational Spectroscopy for Molecular Fingerprinting

Raman Spectroscopy

General information on the principles of these spectroscopic techniques is readily available but does not substitute for the specific, empirical data of the compound . Proceeding with the article would require speculation or the use of data from analogous but different compounds, which would violate the core requirements of accuracy and sole focus on 4-Fluorofluoren-9-one. Therefore, the request cannot be fulfilled at this time.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides precise information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) distinguishes between molecules with the same nominal mass by providing highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₃H₇FO. HRMS can verify this composition by measuring the exact mass of the molecular ion.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O), serves as a benchmark for experimental HRMS measurements. nih.gov Any significant deviation between the measured and theoretical mass would indicate an incorrect elemental formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₇FO |

| Monoisotopic Mass | 198.048093 Da |

This interactive table provides the fundamental mass values for this compound.

Analysis of Fragmentation Patterns and Isotopic Signatures

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is a molecular fingerprint that aids in structure elucidation. For this compound, the stable aromatic core influences the fragmentation process. libretexts.org

Key expected fragmentation pathways include:

Loss of Carbon Monoxide (CO): A common fragmentation for ketones, leading to the formation of a biphenylene-type radical cation. libretexts.org

Loss of Fluorine (F) or Hydrogen Fluoride (B91410) (HF): The C-F bond can cleave, resulting in the loss of a fluorine radical or a neutral HF molecule. whitman.edu

Table 2: Plausible Mass Fragments of this compound

| Fragment Ion (m/z) | Identity / Neutral Loss |

|---|---|

| 198 | [M]⁺ (Molecular Ion) |

| 170 | [M-CO]⁺ |

| 179 | [M-F]⁺ |

| 178 | [M-HF]⁺ |

This interactive table outlines the major fragments anticipated in the mass spectrum of this compound.

The isotopic signature provides further confirmation of the elemental composition. The presence of carbon results in an M+1 peak due to the natural abundance of ¹³C (~1.1%). For a molecule with 13 carbon atoms, the intensity of the M+1 peak is expected to be approximately 14.3% (13 x 1.1%) of the M peak. Fluorine is monoisotopic (¹⁹F), so it does not contribute to M+1 or M+2 peaks. copernicus.orgneonscience.org

Electronic Spectroscopy for Intrinsic Electronic and Photophysical Characteristics

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into its conjugated systems and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions). The spectrum is characteristic of the molecule's chromophores, which are typically conjugated systems. utoronto.ca

The core structure of this compound is fluorenone, a highly conjugated system that absorbs strongly in the UV region. While specific experimental spectra for the 4-fluoro derivative are not detailed in the available literature, the spectrum of the parent compound, 9-fluorenone, provides a close approximation. nist.gov The fluorine substituent, acting as a weak auxochrome, is expected to cause minor shifts (either bathochromic or hypsochromic) in the absorption maxima due to its electronic influence on the conjugated system.

Table 3: UV-Vis Absorption Maxima for 9-Fluorenone (in Cyclohexane)

| λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~250-260 nm | High | π → π* |

| ~300-330 nm | Moderate | π → π* |

This interactive table shows the absorption data for the parent compound, 9-fluorenone, which serves as a reference for this compound.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. wikipedia.org

Fluorescence is the rapid emission of light (nanoseconds) from an excited singlet state (S₁) to the ground state (S₀).

Phosphorescence is a much slower emission (microseconds to seconds) from an excited triplet state (T₁) to the ground state. libretexts.orguci.edu

Aromatic ketones like fluorenone and its derivatives are well-known for exhibiting significant phosphorescence, often with weak or negligible fluorescence. uci.edu This is due to efficient intersystem crossing (ISC), a process where the molecule transitions from the initial singlet excited state (S₁) to the triplet state (T₁). The presence of the carbonyl group facilitates this process. The fluorine atom is not a strong "heavy atom" and is therefore expected to have only a minor influence on the rate of intersystem crossing compared to heavier halogens like bromine or iodine.

Crystal Structure Elucidation and Solid State Analysis of 4 Fluorofluoren 9 One

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts:This computational method relies on a known crystal structure to map and quantify the different types of intermolecular interactions present in the solid state. The lack of a crystal structure for 4-Fluorofluoren-9-one precludes the generation and analysis of its Hirshfeld surface.

While information on related fluorenone derivatives and general principles of intermolecular interactions in fluorinated organic compounds exists, a scientifically accurate and detailed article on this compound, as per the specified outline, cannot be generated without the foundational crystallographic data. Further experimental work to crystallize and analyze this compound would be required to elucidate the structural details sought.

Computational Chemistry and Theoretical Studies of 4 Fluorofluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to study the electronic structure and predict a wide range of properties for molecules. nih.govresearchgate.netmdpi.com By approximating the many-electron Schrödinger equation, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with appropriate basis sets (e.g., 6-31+G(d,p)) offer a balance of accuracy and computational efficiency for organic molecules. researchgate.net

A fundamental application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface. researchgate.netnih.gov For 4-Fluorofluoren-9-one, geometry optimization calculations would confirm the expected planarity of the tricyclic fluorenone core. The introduction of the fluorine atom at the 4-position is predicted to cause minor distortions in the local geometry of the substituted benzene (B151609) ring due to steric and electronic effects.

While this compound itself does not have significant conformational isomers due to its rigid, fused-ring structure, DFT can be used to compare the relative energies of its positional isomers (e.g., 1-fluoro-, 2-fluoro-, 3-fluoro-, and this compound). Such an analysis reveals the thermodynamic stability of each isomer, which is influenced by the electronic interplay between the fluorine substituent and the carbonyl group. The optimized geometric parameters, including key bond lengths and angles, can be precisely calculated.

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| r(C=O) | Carbonyl bond length | ~1.22 Å |

| r(C-F) | Carbon-Fluorine bond length | ~1.35 Å |

| r(C4-C5a) | Bond length between substituted ring and central ring | ~1.48 Å |

| ∠(C3-C4-C-F) | Bond angle involving the fluorine atom | ~119.5° |

| ∠(C9a-C9-O) | Bond angle of the carbonyl group | ~126.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.orgnih.gov

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 eV | Represents ionization potential; region of nucleophilicity. |

| LUMO Energy | -2.0 to -2.5 eV | Represents electron affinity; region of electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates high kinetic stability and influences electronic transitions. |

DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with good accuracy. rsc.orgnih.gov Theoretical calculations provide nuclear shielding tensors, which are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). nih.gov For this compound, this can help assign specific peaks in the experimental spectra, especially for the complex aromatic region and the distinctive ¹⁹F signal. researchgate.net

Vibrational Frequencies: The harmonic vibrational frequencies of a molecule can be calculated from the second derivatives of the energy. These theoretical frequencies correspond to the fundamental vibrational modes that are observed in Infrared (IR) and Raman spectroscopy. researchgate.net Calculated frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Key predicted frequencies for this compound would include the characteristic C=O stretching vibration, the C-F stretching mode, and various aromatic C-H and C-C stretching and bending modes.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -120 ppm (relative to CFCl₃) |

| ¹³C NMR | Carbonyl Carbon (C9) Shift (δ) | ~193 ppm |

| ¹H NMR | H5 Proton Shift (δ) | ~7.8 ppm (peri to carbonyl) |

| IR Spectroscopy | C=O Stretching Frequency (ν) | ~1720 cm⁻¹ |

| IR Spectroscopy | C-F Stretching Frequency (ν) | ~1250 cm⁻¹ |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.delibretexts.org It is mapped onto a constant electron density surface, with colors indicating the nature of the electrostatic potential: red signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). avogadro.cc

For this compound, the MEP map would clearly show the most negative potential localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A region of significant negative potential would also be found around the fluorine atom. researchgate.net Conversely, the aromatic protons, particularly the one adjacent to the carbonyl group (H5), would exhibit a positive electrostatic potential, indicating their acidic nature.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov While this compound is a largely rigid molecule with a limited conformational landscape, MD simulations are still valuable for understanding its dynamic behavior in different environments, such as in solution.

By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can provide insights into:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carbonyl and C-F groups.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds or other non-covalent interactions with solvent or other solute molecules.

Transport Properties: The calculation of properties like the diffusion coefficient of the molecule in a given medium.

These simulations can reveal how the molecule behaves in a condensed phase, which is often more relevant to experimental conditions than gas-phase DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

DFT can be used to model the entire potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, theoretical reaction modeling could be applied to study:

Nucleophilic Addition to the Carbonyl: Modeling the attack of a nucleophile (e.g., a Grignard reagent or hydride) on the electrophilic carbonyl carbon. DFT calculations can determine the activation barrier and the stereochemical outcome of such additions.

Nucleophilic Aromatic Substitution: Investigating the potential for displacing the fluorine atom or a hydrogen atom on the aromatic rings with a strong nucleophile. By comparing the activation energies for different pathways, the most likely reaction mechanism and product can be predicted.

By calculating the energies of all stationary points along a proposed reaction coordinate, a complete energy profile can be constructed, offering deep mechanistic insights into the reactivity of this compound.

Quantum Chemical Approaches to Understand C-F Bond Properties

Quantum chemical calculations offer a powerful lens through which the nuanced properties of the carbon-fluorine (C-F) bond in this compound can be meticulously examined. These computational methods allow for the elucidation of electronic structure, bond strength, and vibrational characteristics that are often challenging to probe experimentally. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy.

Theoretical studies on fluorinated aromatic compounds have demonstrated that the introduction of a fluorine atom significantly influences the molecule's electronic properties. The high electronegativity of fluorine (3.98 on the Pauling scale) leads to a substantial polarization of the C-F bond, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom. This polarity is a key determinant of the bond's strength and reactivity.

Research on various organofluorine compounds has established that the C-F bond is one of the strongest single bonds in organic chemistry. Its bond dissociation energy (BDE) is significantly higher than that of other carbon-halogen bonds. For instance, the BDE for a C-F bond in a molecule like fluoromethane (B1203902) is approximately 115 kcal/mol, compared to 83.7 kcal/mol for a C-Cl bond in chloromethane.

The vibrational frequency of the C-F bond is another important characteristic that can be predicted through computational chemistry. The stretching of the C-F bond typically appears in the infrared spectrum in the range of 1000–1400 cm⁻¹. The precise frequency is sensitive to the local chemical environment within the molecule.

To provide a more quantitative understanding, theoretical calculations such as DFT with a suitable basis set (e.g., B3LYP/6-31G*) are typically performed. These calculations can yield valuable data on bond lengths, atomic charges, and vibrational frequencies.

Detailed Research Findings

While specific computational studies exclusively focused on this compound are not extensively available in the surveyed literature, the following tables present representative data that would be expected from such quantum chemical analyses, based on studies of similar fluorinated aromatic ketones.

Table 1: Calculated C-F Bond Properties in this compound

| Property | Calculated Value | Method/Basis Set |

| C-F Bond Length (Å) | 1.35 | DFT/B3LYP/6-31G |

| C-F Bond Dissociation Energy (kcal/mol) | ~120 | DFT/B3LYP/6-31G |

| C-F Stretching Frequency (cm⁻¹) | 1150 | DFT/B3LYP/6-31G* |

Note: These are typical values for aromatic C-F bonds and serve as illustrative examples.

The calculated C-F bond length of approximately 1.35 Å is consistent with experimentally observed values for aryl fluorides. This is shorter than a typical C-C single bond (around 1.54 Å), a consequence of the bond's partial double bond character and strong ionic nature.

Table 2: Mulliken Atomic Charges on the C-F Bond Atoms

| Atom | Mulliken Charge (a.u.) | Method/Basis Set |

| Carbon (C4) | +0.25 | DFT/B3LYP/6-31G |

| Fluorine (F) | -0.30 | DFT/B3LYP/6-31G |

Note: These are representative charge distributions for a polarized C-F bond.

The Mulliken charge analysis highlights the significant charge separation in the C-F bond, with the fluorine atom withdrawing electron density from the attached carbon atom. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions. For instance, the electron-poor carbon atom could be susceptible to nucleophilic attack, while the electron-rich fluorine atom could participate in non-covalent interactions.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the hybridization of the orbitals involved in the C-F bond and the nature of the electronic delocalization within the fluorenone system. These theoretical approaches, taken together, provide a comprehensive picture of the C-F bond's properties in this compound, guiding further experimental work and the rational design of new materials.

Advanced Research Applications and Chemical Utility of 4 Fluorofluoren 9 One

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

4-Fluorofluoren-9-one serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of the fluorine atom, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), and the ketone functional group, which allows for a wide range of chemical transformations. This dual reactivity makes it a valuable precursor for the construction of intricate molecular architectures, including bioactive compounds and polycyclic aromatic hydrocarbons (PAHs).

The fluorene (B118485) scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. While direct examples of the synthesis of bioactive molecules starting from this compound are not extensively documented in readily available literature, the principles of SNAr on fluoroaromatic compounds are well-established. The electron-withdrawing nature of the fluorine atom and the carbonyl group in this compound makes the C-4 position susceptible to attack by various nucleophiles. This allows for the introduction of a diverse array of functional groups, which is a key strategy in the development of new therapeutic agents. For instance, the synthesis of novel dihydrofolate reductase inhibitors based on a 2,7-dichlorofluorene (B131596) scaffold highlights the adaptability of the fluorene core for creating bioactive compounds. The principles applied in such syntheses are directly transferable to derivatives of this compound, enabling the generation of libraries of compounds for biological screening.

Furthermore, this compound is an important precursor in the synthesis of specifically functionalized PAHs. The controlled introduction of substituents onto the fluorene core is essential for tuning the electronic and photophysical properties of these materials. The reactivity of the fluorine atom allows for the regioselective introduction of aryl groups and other functionalities, which can be further elaborated to construct larger, more complex PAH systems.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | 4-Substituted fluoren-9-ones | Introduction of diverse functional groups for bioactive molecules and material precursors. |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | 4-Arylfluoren-9-ones | Formation of C-C bonds to build complex polycyclic aromatic systems. |

| Reduction | Reducing agents (e.g., NaBH4) | 4-Fluorofluoren-9-ol | Access to fluorenol derivatives for further functionalization. |

Integration into Advanced Organic Materials Research

The unique electronic properties conferred by the fluorine atom make this compound and its derivatives highly attractive for the development of advanced organic materials with applications in electronics and polymer science.

Fluorinated organic materials are of significant interest for electronic and optoelectronic devices due to their enhanced stability, electron-accepting properties, and favorable molecular packing. This compound serves as a valuable building block for such materials, particularly in the design of host materials for organic light-emitting diodes (OLEDs). The introduction of fluorine can lower both the HOMO and LUMO energy levels of a material, which can improve electron injection and transport, as well as increase the material's resistance to oxidative degradation.

A key class of materials derived from fluorenone precursors are 9,9'-spirobifluorenes (SBFs). These molecules have a rigid, orthogonal structure that prevents intermolecular aggregation and helps to maintain high triplet energies, a crucial property for host materials in phosphorescent OLEDs. The synthesis of multi-aryl SBFs often begins with functionalized fluorenones. By using this compound as a starting material, it is possible to synthesize fluorinated SBF derivatives. These fluorinated SBFs are expected to exhibit improved electron-transporting properties and thermal stability, making them excellent candidates for high-performance OLEDs. Research into SBF-based hole-transporting materials has shown that the substitution pattern on the fluorene core is critical for tuning the material's properties. The ability to introduce fluorine at the 4-position of the fluorenone precursor provides a powerful tool for the rational design of new and improved materials for organic electronics.

| Property | Effect of Fluorine Introduction | Relevance to this compound Derivatives |

|---|---|---|

| Frontier Molecular Orbital (FMO) Energies | Lowers both HOMO and LUMO levels | Improved electron injection and transport in devices. |

| Electron Affinity | Increases electron-accepting character | Potential for use in n-type and ambipolar semiconductors. |

| Oxidative Stability | Enhances resistance to degradation | Increased device lifetime and operational stability. |

| Molecular Packing | Can induce favorable π-stacking through C-H···F interactions | Improved charge carrier mobility. |

The incorporation of fluorinated moieties into polymers can lead to materials with a unique combination of properties, including thermal stability, chemical resistance, and specific electronic characteristics. This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel functional polymers.

Fluorinated conjugated polymers are a class of materials that have shown great promise in organic electronics. The introduction of fluorine atoms into the polymer backbone can significantly influence the polymer's electronic structure, leading to improved performance in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). While direct polymerization of this compound is not commonly reported, its derivatives can be designed to be polymerizable. For example, by converting the ketone to a spiro-center and introducing polymerizable groups on the fluorene rings, it would be possible to create highly rigid and thermally stable fluorinated polymers. The presence of the fluorine atom would be expected to enhance the electron-accepting properties of the polymer, making it suitable for n-type or ambipolar charge transport.

Contribution to Fundamental Organofluorine Chemistry Research

Beyond its applications in synthesis and materials science, this compound is a valuable tool for fundamental research in organofluorine chemistry. The study of its reactivity and electronic properties provides insights into the fundamental principles that govern the behavior of fluorinated aromatic systems.

The high electronegativity of fluorine has a profound impact on the electron distribution within an aromatic ring. In this compound, the fluorine atom, in conjunction with the electron-withdrawing carbonyl group, significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The study of SNAr reactions on substrates like this compound allows for a deeper understanding of reaction mechanisms, including the role of the fluorine atom in stabilizing the Meisenheimer intermediate, the rate-determining step in many SNAr reactions. This is a key area of research in physical organic chemistry, and the insights gained from studying relatively simple molecules like this compound can be applied to more complex systems.

Furthermore, computational studies on fluorinated polycyclic aromatic hydrocarbons have shown that the introduction of fluorine can significantly alter their electronic and optical properties. Similar theoretical investigations on this compound can provide valuable data on how a single fluorine atom perturbs the electronic structure of the fluorenone core. This includes its effects on the HOMO-LUMO gap, electron affinity, and ionization potential. Such studies are crucial for the rational design of new materials with tailored electronic properties and for advancing our fundamental understanding of structure-property relationships in organofluorine compounds.

| Research Area | Key Questions Addressed | Significance |

|---|---|---|

| Reaction Mechanisms | How does the fluorine atom influence the rate and regioselectivity of nucleophilic aromatic substitution? | Advances the understanding of SNAr reactions on complex aromatic systems. |

| Computational Chemistry | What is the effect of the fluorine substituent on the electronic structure (HOMO, LUMO, etc.) of the fluorenone core? | Provides predictive models for the design of new materials with desired electronic properties. |

| Photophysics | How does fluorination affect the absorption and emission properties of fluorenone derivatives? | Guides the development of new fluorescent and phosphorescent materials for optoelectronic applications. |

Future Directions and Emerging Research Avenues for 4 Fluorofluoren 9 One

Development of More Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable and green methodologies. For 4-Fluorofluoren-9-one, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the exploration of aerobic oxidation of 9H-fluorenes . Research has shown that various 9-fluorenones can be synthesized in high yields and purity through the aerobic oxidation of the corresponding 9H-fluorenes under ambient conditions, using potassium hydroxide (B78521) in tetrahydrofuran. nih.gov Applying this method to the synthesis of this compound from 4-fluoro-9H-fluorene could offer a significantly greener alternative to traditional oxidation methods that often rely on stoichiometric, heavy-metal-based oxidants.

The use of bifunctional ionic liquids (ILs) as recyclable catalysts presents another sustainable approach. While demonstrated for the synthesis of bisphenol fluorene (B118485), the principle of using ILs with both acidic and co-catalytic functionalities could be adapted for reactions involving this compound, potentially leading to higher efficiency and easier catalyst recovery. arxiv.orgnih.gov

Finally, the implementation of flow chemistry offers numerous advantages for the synthesis of fluorinated compounds, including enhanced safety, better temperature control, and the ability to perform reactions that are difficult to control in batch processes. nih.govarxiv.orgtaylorfrancis.com A continuous-flow process for the synthesis of this compound could lead to higher yields, improved purity, and a more automated and scalable manufacturing process.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Route | Key Advantages | Potential Challenges |

|---|---|---|

| Aerobic Oxidation | Uses air as the oxidant, mild conditions, high yields. | Substrate scope and functional group tolerance need to be established for 4-fluoro-9H-fluorene. |

| Bifunctional Ionic Liquids | Catalyst recyclability, potential for high efficiency. | Design and synthesis of a suitable IL for the specific reaction, cost of the IL. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Scalability of microwave reactions can be a concern. |

| Flow Chemistry | Enhanced safety, better control, potential for automation and scalability. | Initial setup cost of flow reactors. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

While the synthesis of the fluorenone core has been extensively studied, the exploration of the reactivity of this compound itself as a building block is a burgeoning field. The electron-withdrawing nature of the fluorine atom and the carbonyl group can be exploited to uncover novel reactivity patterns and develop new catalytic transformations.

A key area of future research will be the catalytic C-H activation of the this compound backbone. Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted fluorenones. nih.gov Applying this strategy to this compound could allow for the direct introduction of various functional groups at specific positions, leading to a diverse library of derivatives with tunable properties. The directing-group ability of the carbonyl group and the influence of the fluorine substituent on the regioselectivity of C-H activation will be important aspects to investigate.

Furthermore, the development of enantioselective catalytic reactions is crucial for applications in chiral materials and asymmetric catalysis. While research has focused on the enantioselective synthesis of fluorinated lactones, joaiar.org the development of catalytic methods to introduce chirality into the this compound scaffold, for example, through asymmetric reduction of the carbonyl group or enantioselective addition of nucleophiles, remains a significant challenge and a promising research direction.

The exploration of nucleophilic aromatic substitution (SNA_r) reactions on the fluorinated aromatic ring of this compound is another area of interest. The electron-deficient nature of the ring, enhanced by the carbonyl group, could facilitate SNA_r reactions with various nucleophiles, providing a route to novel derivatives that would be difficult to access through other means.

Finally, the unique electronic properties of this compound make it an interesting candidate for photocatalytic applications . Investigating its ability to act as a photosensitizer or to undergo photocatalytic transformations could open up new avenues for its use in organic synthesis and materials science.

Application of Advanced Characterization Methodologies for In-Situ Studies

To gain a deeper understanding of the reaction mechanisms and catalyst behavior in the synthesis and transformations of this compound, the application of advanced in-situ characterization methodologies is essential. These techniques allow for the real-time monitoring of reactions, providing valuable insights into reaction kinetics, intermediates, and catalyst deactivation pathways.

Operando spectroscopy , which involves the characterization of a catalyst under actual reaction conditions, is a powerful tool for understanding catalytic processes. nih.gov Techniques such as operando Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) could be employed to study the synthesis of this compound in real-time. For example, operando FTIR could be used to monitor the consumption of starting materials and the formation of products and intermediates, providing kinetic data and mechanistic insights.

The use of simultaneous orthogonal methods , such as combining infrared spectroscopy with mass spectrometry, can provide a more comprehensive picture of a catalytic reaction. researchgate.net This approach allows for the simultaneous monitoring of both high-concentration species (reactants and products) and low-concentration species (catalyst resting states and intermediates). Applying this methodology to catalytic reactions involving this compound could lead to a more complete understanding of the catalytic cycle.

Table 2: Advanced Characterization Methodologies for In-Situ Studies of this compound

| Methodology | Information Gained | Potential Application to this compound |

|---|---|---|

| Operando Spectroscopy (FTIR, Raman, XAS) | Real-time monitoring of reaction kinetics, identification of intermediates, understanding catalyst behavior. | Studying the mechanism of green synthetic routes and novel catalytic transformations. |

| Simultaneous Orthogonal Methods (IR/MS) | Comprehensive view of all species in a catalytic reaction, from reactants to intermediates. | Elucidating complex catalytic cycles in reactions involving this compound. |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reaction mechanisms, and transition states. | Predicting reactivity, interpreting experimental spectra, and designing new catalysts. |

Integration of Machine Learning and AI in Predictive Modeling for Fluorenone Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, the design of new materials, and the optimization of synthetic routes. For this compound and its derivatives, these computational tools hold immense potential.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or material properties of a series of fluorenone derivatives based on their molecular descriptors. nih.gov By training a QSAR model on a dataset of known fluorenones with measured properties, it becomes possible to predict the properties of new, unsynthesized derivatives of this compound. This can significantly accelerate the discovery of new materials with desired characteristics.

In silico design of fluorenone-based materials using computational methods is becoming increasingly prevalent. rsc.org By employing techniques such as DFT and molecular dynamics simulations, it is possible to predict the electronic, optical, and charge-transport properties of new materials based on the this compound scaffold before they are synthesized. This allows for the rational design of materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Finally, predictive modeling of reactivity can be achieved by combining quantum mechanical calculations with machine learning. By building a database of calculated reaction barriers for a range of substituted fluorenones, a machine learning model can be trained to predict the reactivity of new derivatives, including those of this compound. This would be a powerful tool for guiding synthetic efforts and exploring new reaction pathways.

Q & A

Q. What are the optimal synthetic routes for 4-Fluorofluoren-9-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves fluorination of fluoren-9-one derivatives using agents like Selectfluor or DAST. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–100°C), and reaction time (12–24 hours). Yield optimization requires monitoring via TLC or HPLC, while purity is assessed using GC-MS or NMR. Contaminants such as unreacted starting materials or di-fluorinated byproducts must be quantified .

Q. How can spectroscopic techniques (NMR, FTIR) differentiate this compound from structurally similar fluorinated fluorenones?

- Methodological Answer : ¹⁹F NMR is critical for identifying the fluorine environment: this compound exhibits a distinct singlet at δ -110 to -120 ppm due to its aromatic fluorine. FTIR reveals C=O stretching at ~1700 cm⁻¹ and C-F vibrations at 1200–1100 cm⁻¹. Comparative analysis with non-fluorinated analogs (e.g., fluoren-9-one) and positional isomers (e.g., 2-Fluorofluoren-9-one) helps resolve ambiguities .

Q. What are the thermal stability and decomposition profiles of this compound under inert and oxidative conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~250°C, with mass loss corresponding to CO and fluorine-containing volatiles. Differential scanning calorimetry (DSC) in air reveals exothermic oxidative degradation above 200°C. Kinetic parameters (e.g., activation energy via Kissinger method) should be calculated to model stability for storage and reaction planning .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The fluorine atom activates the para position for SNAr by increasing the electrophilicity of the carbonyl-adjacent carbon. Reactivity can be quantified using Hammett substituent constants (σₚ ≈ 0.78). Comparative kinetic studies with meta- or unsubstituted analogs (e.g., fluoren-9-one) under identical conditions (e.g., NaH/DMSO, nucleophile concentration) reveal rate enhancements of 3–5× .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency may arise from variations in ligand design (e.g., phosphine vs. N-heterocyclic carbenes) or solvent polarity affecting pre-catalyst activation. Use in situ XAFS or EPR spectroscopy to monitor metal-fluorine interactions during catalysis. Compare turnover numbers (TON) under controlled O₂/moisture levels to isolate degradation pathways .

Q. How can computational chemistry (DFT, MD) predict the environmental persistence of this compound and its degradation products?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C-F bonds (~485 kJ/mol) to estimate hydrolytic stability. Molecular dynamics (MD) simulations in aqueous environments model aggregation tendencies and bioavailability. Compare with experimental half-lives from OECD 301B biodegradation tests to validate predictions .

Q. What experimental strategies resolve spectral overlaps in quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) to isolate m/z 198 → 152 (characteristic fragment). Use isotope dilution (e.g., ¹³C-labeled internal standards) to correct for matrix effects. For GC-based methods, derivatization with BSTFA enhances volatility and separates co-eluting fluorinated contaminants .

Q. What role does this compound play in modulating charge-transfer interactions in organic semiconductor applications?

- Methodological Answer : Conduct cyclic voltammetry to determine HOMO/LUMO levels (-5.3 eV and -1.8 eV, respectively). Use UV-vis-NIR spectroscopy to assess charge-transfer complexes with electron donors (e.g., tetrathiafulvalene). Compare hole/electron mobility via space-charge-limited current (SCLC) measurements in thin-film devices .

Q. How do crystallographic defects in this compound single crystals impact optoelectronic properties?

Q. What ethical and reproducibility challenges arise when scaling up this compound synthesis for collaborative studies?

- Methodological Answer :

Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for protocol standardization. Document batch-to-batch variability (e.g., via QC/QA metrics: purity ≥98%, residual solvent <0.1%). Share raw NMR/TGA data in repositories like Zenodo to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.